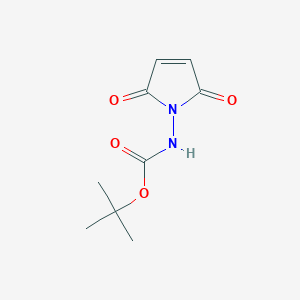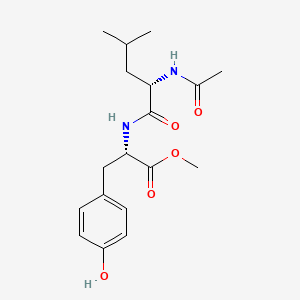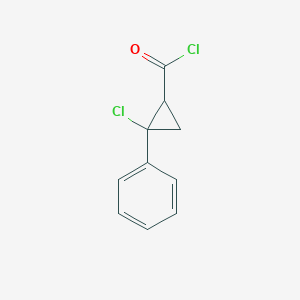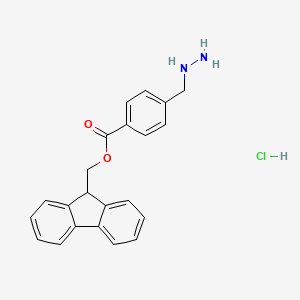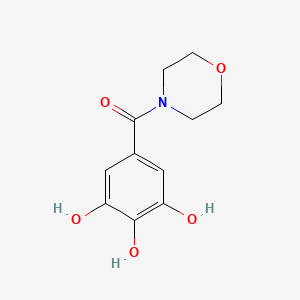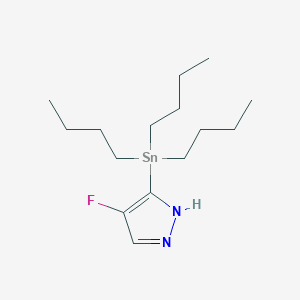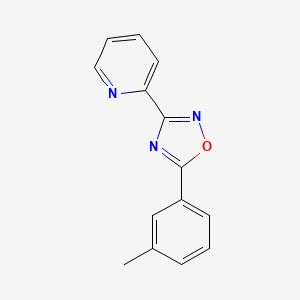
3-(Pyridin-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a pyridine ring, a methyl-substituted phenyl ring, and an oxadiazole ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
3-(Pyridin-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 3-(Pyridin-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring, which can influence its chemical and biological properties.
3-(Pyridin-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure with the methyl group at a different position on the phenyl ring, affecting its reactivity and interactions.
3-(Pyridin-2-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Another positional isomer with the methyl group at the ortho position, leading to different steric and electronic effects.
Uniqueness
The presence of the methyl group at the meta position on the phenyl ring in 3-(Pyridin-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC 名称 |
5-(3-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O/c1-10-5-4-6-11(9-10)14-16-13(17-18-14)12-7-2-3-8-15-12/h2-9H,1H3 |
InChI 键 |
NPHDXXRKYHPQLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)

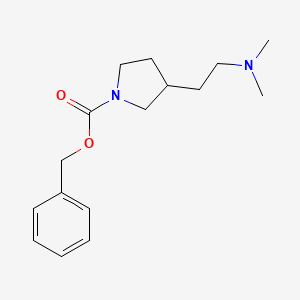

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
